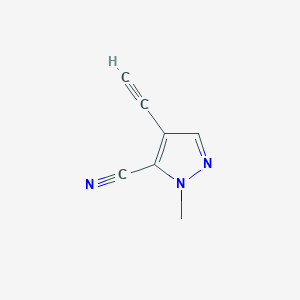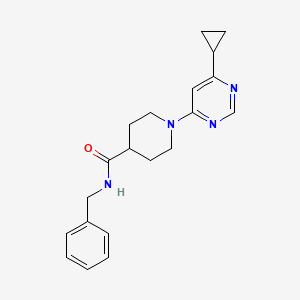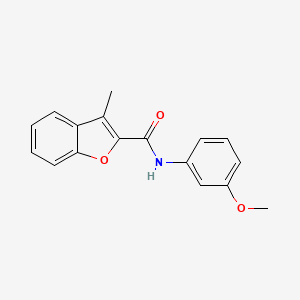![molecular formula C13H11Cl2N3O B2880105 N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide CAS No. 338753-63-2](/img/structure/B2880105.png)
N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide, also known as DCPI, is a small molecule compound that has gained attention in the scientific community due to its potential use in various research applications.
Applications De Recherche Scientifique
Antitumor Activity
N’-[(2,6-dichlorophenyl)methoxy]pyridine-3-carboximidamide: has been studied for its potential antitumor properties. Research indicates that derivatives of this compound may inhibit tyrosine kinase receptors, which are often implicated in the growth and spread of cancer cells . The compound’s ability to interfere with these receptors could make it a candidate for cancer therapy research, particularly in targeting specific tumors that are driven by tyrosine kinase activity.
Anti-inflammatory Drug Development
The compound’s structural analogs have shown promise as potential non-steroidal anti-inflammatory drugs (NSAIDs) . The dichlorophenyl group within the compound’s structure may contribute to its anti-inflammatory properties, making it a subject of interest for the development of new NSAIDs that could offer alternative mechanisms of action or improved safety profiles.
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical factor in drug developmentN’-[(2,6-dichlorophenyl)methoxy]pyridine-3-carboximidamide and its analogs have been the subject of polymorphism studies to understand their conformational flexibility and stability, which can influence the drug’s bioavailability and efficacy .
Molecular Docking Studies
Molecular docking studies have utilized N’-[(2,6-dichlorophenyl)methoxy]pyridine-3-carboximidamide to explore its binding affinities with various protein targets. Such studies are essential in drug discovery, as they help predict the interaction between the compound and target proteins, providing insights into potential therapeutic applications .
Sensor Development
Derivatives of this compound have been proposed for use as fluorescent sensors. These sensors could monitor free-radical, thiol-ene, and cationic polymerization progress, providing valuable tools for chemical and biological research .
Liquid Crystal Research
The hydrazone moiety, which is structurally related to N’-[(2,6-dichlorophenyl)methoxy]pyridine-3-carboximidamide , has been recognized as a building block for liquid crystal materials. Research in this area could lead to the development of complex functions for liquid crystals, potentially impacting display technology and other applications .
Cytochrome P450 Inhibition
Studies have indicated that complexes of N’-[(2,6-dichlorophenyl)methoxy]pyridine-3-carboximidamide may target cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. Inhibiting this enzyme can be significant for understanding drug-drug interactions and optimizing pharmacokinetics .
Supramolecular Chemistry
The compound’s ability to form cocrystals and salts with other molecules makes it an interesting candidate for supramolecular chemistry applications. This field explores the self-assembly of molecules into organized structures, which has implications for materials science and nanotechnology .
Propriétés
IUPAC Name |
N'-[(2,6-dichlorophenyl)methoxy]pyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-4-1-5-12(15)10(11)8-19-18-13(16)9-3-2-6-17-7-9/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINDGSODHVEWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=C(C2=CN=CC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C(/C2=CN=CC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880025.png)
![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2880028.png)



![3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2880037.png)
![3-Fluorosulfonyloxy-5-[oxolan-3-yl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2880038.png)



![1,7-di((E)-but-2-en-1-yl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2880042.png)
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2880043.png)